molecular formula C6H3Cl2N3 B13658120 3,7-Dichloroimidazo[1,2-b]pyridazine

3,7-Dichloroimidazo[1,2-b]pyridazine

Cat. No.: B13658120
M. Wt: 188.01 g/mol
InChI Key: XADFPMCROJOZQZ-UHFFFAOYSA-N
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Description

3,7-Dichloroimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H3Cl2N3 It is characterized by the presence of both imidazole and pyridazine rings, which are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dichloroimidazo[1,2-b]pyridazine typically involves the reaction of 3-amino-6-chloropyridazine with chloroacetaldehyde and N-chlorosuccinimide. The reaction is carried out in an aqueous solution under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through various techniques such as recrystallization and chromatography to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

3,7-Dichloroimidazo[1,2-b]pyridazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

3,7-Dichloroimidazo[1,2-b]pyridazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3,7-Dichloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dichloroimidazo[1,2-b]pyridazine is unique due to the presence of both chlorine atoms and the fused imidazole-pyridazine ring system. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

3,7-dichloroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-6-9-3-5(8)11(6)10-2-4/h1-3H

InChI Key

XADFPMCROJOZQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN2C1=NC=C2Cl)Cl

Origin of Product

United States

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